molecular formula C12H13BrClNO B13475251 4-(4-Bromophenyl)piperidine-1-carbonyl chloride

4-(4-Bromophenyl)piperidine-1-carbonyl chloride

Cat. No.: B13475251
M. Wt: 302.59 g/mol
InChI Key: GGFBZGXCLIUJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)piperidine-1-carbonyl chloride is a piperidine-derived acyl chloride featuring a 4-bromophenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its reactive carbonyl chloride group enables facile nucleophilic substitution reactions, making it valuable for forming amides, esters, or other derivatives .

Properties

Molecular Formula

C12H13BrClNO

Molecular Weight

302.59 g/mol

IUPAC Name

4-(4-bromophenyl)piperidine-1-carbonyl chloride

InChI

InChI=1S/C12H13BrClNO/c13-11-3-1-9(2-4-11)10-5-7-15(8-6-10)12(14)16/h1-4,10H,5-8H2

InChI Key

GGFBZGXCLIUJEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(4-Bromophenyl)piperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

[ \text{4-(4-Bromophenyl)piperidine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors equipped with safety measures to handle phosgene. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and hydrazines:

Amidation

Reaction with primary or secondary amines produces substituted amides. For example:

  • With piperidine : Forms bis-piperidinylamide derivatives under anhydrous conditions .

  • With morpholine : Yields morpholine-4-carboxamide analogs at 15–40°C in dichloromethane .

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) generates esters. Ethanol in basic media facilitates ester formation at room temperature .

Hydrazide Formation

Hydrazine reacts with the acyl chloride to form carbohydrazides, intermediates for heterocyclic drug candidates .

Bromophenyl Group Reactivity

The 4-bromophenyl substituent participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example, reaction with pyrenylboronic acid forms biaryl derivatives, key intermediates in tuberculosis drug development .

Reagent Catalyst Product Application
Pyrenylboronic acidPd(PPh₃)₄4-(Pyren-1-yl)piperidine-1-carbonyl chlorideKasA enzyme inhibitors

Buchwald-Hartwig Amination

Coupling with amines introduces amino groups at the bromine position, enabling access to functionalized piperidine derivatives .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to a hydroxymethyl group, yielding 4-(4-bromophenyl)piperidine-1-methanol.

  • Oxidation : Controlled oxidation with KMnO₄ converts the piperidine ring into a pyridine derivative, though this reaction is less common due to competing decomposition.

Stability and Handling

The compound is moisture-sensitive, requiring storage under inert gas at 0–10°C . Decomposition pathways include hydrolysis to the carboxylic acid and elimination of HCl under prolonged heat .

Medicinal Chemistry

  • Serves as a precursor for KasA inhibitors with antitubercular activity (IC₅₀ = 5 µM against Mycobacterium bovis) .

  • Used in synthesizing sphingosine kinase 1 (SPHK1) inhibitors via carbothioimidate derivatives .

Material Science

Functionalized derivatives act as ligands in metal-organic frameworks (MOFs) for catalytic applications .

Table 2: Biological Activity of Derivatives

Derivative Target Activity Source
4-(Pyren-1-yl)piperidine-1-carboxamideKasA (M. tuberculosis)IC₅₀ = 5 µM
N-MorpholinylcarbothioimidateSPHK1 (Cancer)Bifurcated C–H···S

Scientific Research Applications

4-(4-Bromophenyl)piperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₁BrClNO
  • Molecular Weight : 308.58 g/mol
  • Structure : Combines a piperidine ring with a bromophenyl group (electron-withdrawing) and a carbonyl chloride moiety.

Structurally analogous compounds share the piperidine-1-carbonyl chloride backbone but differ in substituents, which significantly influence reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Notes References
4-(4-Bromophenyl)piperidine-1-carbonyl chloride C₁₂H₁₁BrClNO 308.58 4-Bromophenyl Antibacterial agent intermediates
4-(Trifluoromethyl)piperidine-1-carbonyl chloride C₇H₉ClF₃NO 215.60 Trifluoromethyl Fluorinated drug intermediates
4-(4-Methylpiperazin-1-yl)piperidine-1-carbonyl chloride C₁₁H₁₉ClN₃O 260.74 4-Methylpiperazin-1-yl Antibacterial conjugates (e.g., Ber-Carb)
Methyl 4-(piperidin-1-ylcarbonyl)benzoate C₁₄H₁₇NO₃ 247.29 Methyl ester Model compound for acyl transfer studies
1-(4-Bromobenzyl)piperidine-4-carboxylic acid HCl C₁₃H₁₇BrClNO₂ 362.64 4-Bromobenzyl, carboxylic acid Structural analog with altered reactivity
Key Differences :

Substituent Effects: 4-Bromophenyl: The bromine atom introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the carbonyl chloride and directing reactivity toward aromatic substitution or cross-coupling reactions . Trifluoromethyl: The -CF₃ group increases lipophilicity and metabolic stability, making derivatives valuable in fluorinated drug design . 4-Methylpiperazin-1-yl: This substituent improves solubility and enables interactions with bacterial efflux pumps (e.g., in Ber-Carb derivatives targeting Pseudomonas aeruginosa MexXY-OprM) .

Reactivity :

  • The carbonyl chloride group in this compound reacts preferentially with amines (e.g., in pyridine-mediated acylations) to form stable amides, as seen in the synthesis of Ber-Carb analogs .
  • In contrast, methyl 4-(piperidin-1-ylcarbonyl)benzoate (an ester derivative) undergoes slower hydrolysis, favoring ester-to-amide conversions under controlled conditions .

Synthetic Utility :

  • This compound is synthesized via thionyl chloride-mediated activation of carboxylic acids, a method also used for trifluoromethyl analogs .
  • Derivatives like 1-(4-bromobenzyl)piperidine-4-carboxylic acid HCl emphasize the versatility of bromophenyl-piperidine scaffolds in generating structurally diverse pharmacophores .

Research Findings :
  • Antibacterial Activity: 4-(4-Methylpiperazin-1-yl)piperidine-1-carbonyl chloride derivatives (e.g., Ber-Carb) exhibit potent activity against P. aeruginosa by inhibiting efflux pumps, with IC₅₀ values in the micromolar range .
  • Fluorinated Derivatives : Trifluoromethyl analogs demonstrate enhanced bioavailability and target binding in preclinical studies, attributed to fluorine’s electronegativity and size .
  • Synthetic Yields : Piperidine-1-carbonyl chlorides are typically synthesized in >80% yield using thionyl chloride, though steric hindrance from bulky substituents (e.g., bromophenyl) may reduce efficiency slightly .

Biological Activity

4-(4-Bromophenyl)piperidine-1-carbonyl chloride is an organic compound featuring a piperidine ring substituted with a bromophenyl group and a carbonyl chloride functional group. Its molecular formula is C12H13BrClNO, with a molecular weight of 302.59 g/mol. While specific biological activity data for this compound is limited, its structural features suggest potential pharmacological applications, particularly as an enzyme inhibitor or receptor ligand.

Structural Characteristics

The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Bromophenyl Group : A phenyl ring substituted with a bromine atom at the para position, which may influence its electronic properties and biological interactions.
  • Carbonyl Chloride Functional Group : This electrophilic group can react with nucleophiles, making the compound useful in synthetic chemistry.

Biological Activity Overview

Although direct studies on the biological activity of this compound are sparse, related compounds have shown promising activities in various biological assays. The following sections summarize findings from similar compounds and potential implications for this compound.

Inhibitory Activities

Research indicates that compounds with similar structures often exhibit inhibitory activities against various enzymes and receptors. For instance:

  • Enzyme Inhibition : Compounds featuring piperidine moieties have been investigated for their ability to inhibit enzymes relevant to cancer and infectious diseases, such as Mycobacterium tuberculosis .
  • Receptor Binding : The bromophenyl substitution may enhance binding affinity to certain receptors, potentially leading to therapeutic effects in conditions like cancer and neurological disorders .

Case Studies and Research Findings

  • Anticancer Activity : Piperidine derivatives have been studied for their anticancer properties. For example, certain piperidine analogs demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancers . These findings suggest that this compound could be explored for similar applications.
  • Antimicrobial Activity : The structural analogs of piperidines have shown effectiveness against bacterial strains. A study highlighted that derivatives with phenyl substitutions exhibited inhibition against Mycobacterium tuberculosis, with some achieving minimum inhibitory concentrations (MIC) as low as 6.3 µM . This suggests potential antimicrobial properties for this compound.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the piperidine structure significantly affect biological activity. For instance, substituents at specific positions on the piperidine ring can enhance or diminish potency against targeted biological pathways . Such insights could guide future research on this compound.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Biological Activity
4-(4-Chlorophenyl)piperidine-1-carbonyl chlorideChlorine instead of bromineVarying reactivity; potential as enzyme inhibitor
4-(4-Methoxyphenyl)piperidine-1-carbonyl chlorideMethoxy group attachedAltered electronic properties; studied for anticancer activity
4-(4-Fluorophenyl)piperidine-1-carbonyl chlorideFluorine instead of bromineEnhanced receptor binding; investigated for neuropharmacological effects

The presence of the bromine atom in this compound may impart unique reactivity compared to its chloro, methoxy, and fluoro analogs, warranting further investigation into its biological applications.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromophenyl)piperidine-1-carbonyl chloride, and how can its purity be validated?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 4-bromophenylpiperidine with phosgene or carbonyl chloride derivatives under anhydrous conditions yields the target compound . Purity validation involves:

  • HPLC analysis (≥95% purity threshold) .
  • 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 276.59) .

Q. What analytical techniques are critical for characterizing its structural and thermal properties?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ~1.90 Å, piperidine ring puckering) .
  • DSC/TGA : Determines thermal stability (decomposition onset ~200°C) .
  • FT-IR : Identifies carbonyl (C=O stretch ~1750 cm⁻¹) and C-Br (600–800 cm⁻¹) functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Argon atmosphere at –20°C to prevent hydrolysis of the carbonyl chloride group .
  • Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes to avoid moisture .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

Answer: Apply response surface methodology to optimize:

  • Reaction temperature (e.g., 0–40°C for controlled acylation).
  • Molar ratios (e.g., 1:1.2 piperidine:phosgene).
  • Catalyst loading (e.g., 5 mol% AlCl3 for Friedel-Crafts).
FactorRangeOptimal ValueYield Increase
Temperature (°C)0–4025+18%
Phosgene Equivalents1.0–1.51.2+12%
Reaction Time (h)4–128+9%

Data adapted from flow-chemistry optimization principles .

Q. How to resolve contradictions in spectroscopic data across studies?

Answer: Discrepancies in NMR or melting points (e.g., 222–224°C vs. 215°C) arise from:

  • Polymorphism : Use PXRD to identify crystalline forms .
  • Solvent residues : Conduct Karl Fischer titration to quantify moisture .
  • Impurity profiling : Compare LC-MS/MS data with synthetic intermediates .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

Answer: The carbonyl chloride group acts as an electrophile. DFT calculations reveal:

  • Activation energy : ~25 kcal/mol for amine nucleophiles .
  • Steric effects : Bulkier piperidine substituents reduce reaction rates by 30% .

Q. How to evaluate its biological activity in enzyme inhibition assays?

Answer:

  • In vitro assays : Test against serine hydrolases (e.g., 10–100 µM concentrations in PBS buffer) .
  • IC50 determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) and monitor kinetics .

Q. What methodologies assess its degradation under physiological conditions?

Answer:

  • Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and track degradation via HPLC (half-life ~2.5 h) .
  • Metabolite identification : Use HRMS/MS to detect piperidine and bromophenyl fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.